Product packaging for [4-(3-hydroxypropyl)phenyl] acetate(Cat. No.:CAS No. 107866-55-7)

[4-(3-hydroxypropyl)phenyl] acetate

Cat. No.: B027179
CAS No.: 107866-55-7
M. Wt: 194.23 g/mol
InChI Key: ZHXYZKDOYGFFRW-UHFFFAOYSA-N
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Description

[4-(3-hydroxypropyl)phenyl] acetate is a high-purity chemical compound intended for Research Use Only (RUO), specifically designed for laboratory research applications. It is strictly not for use in diagnostics, therapeutics, or personal applications. This compound is of significant interest in various research fields due to its hybrid molecular structure, which incorporates both a phenolic acetate group and a hydroxypropyl side chain. Researchers can explore its potential as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel fine chemicals or pharmaceutical candidates. Its structure suggests potential utility in biochemical research, where it may be used in studies related to esterase enzyme activity, prodrug design, or as an analog in metabolic pathway studies. Disclaimer: This product is labeled for Research Use Only (RUO) as defined by relevant guidance documents . It is not intended for diagnostic or therapeutic procedures and must not be used on humans. Researchers should handle this material with appropriate safety precautions and refer to the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B027179 [4-(3-hydroxypropyl)phenyl] acetate CAS No. 107866-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-hydroxypropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXYZKDOYGFFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473100
Record name Benzenepropanol,4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107866-55-7
Record name Benzenepropanol,4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group directly attached to an aromatic ring. numberanalytics.com Their general structure, Ar-COO-R, where 'Ar' represents an aryl group and 'R' an alkyl or aryl group, gives rise to a range of chemical and physical properties that make them valuable in diverse applications, including pharmaceuticals, fragrances, and materials science. numberanalytics.com

The reactivity of aromatic esters is largely dictated by the ester linkage, which is susceptible to nucleophilic attack. numberanalytics.com Common reactions include hydrolysis, which yields a carboxylic acid and an alcohol, and reduction, which forms alcohols. numberanalytics.comnumberanalytics.com The stability and reactivity of these esters are influenced by substituents on the aromatic ring and the nature of the alcohol moiety. numberanalytics.com The synthesis of aromatic esters can be achieved through various methods, including Fischer esterification of an aromatic carboxylic acid and an alcohol, or by reacting an aromatic acyl chloride with an alcohol. nih.gov Biotechnological approaches using enzymes like lipases are also gaining prominence for their selectivity and milder reaction conditions. nih.govresearchgate.net

Overview of Contemporary Research Trajectories for 4 3 Hydroxypropyl Phenyl Acetate

Established Reaction Pathways

Established methods for the synthesis of this compound primarily involve the direct acetylation of 4-(3-hydroxypropyl)phenol or multi-step sequences involving precursor synthesis and functional group transformations. The key to a successful synthesis lies in controlling the regioselectivity of the acetylation reaction.

Classical Esterification Procedures for this compound

Classical esterification of phenols, a cornerstone of organic synthesis, is a common method for producing phenyl acetates. mdpi.com In the context of this compound, this typically involves the reaction of 4-(3-hydroxypropyl)phenol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which activates the phenolic hydroxyl group, making it a more potent nucleophile. rsc.org Pyridine, in particular, has been shown to be an effective catalyst for the acetylation of phenols with acetic anhydride. rsc.org The general mechanism involves the formation of a more reactive acetylpyridinium ion, which is then attacked by the phenoxide ion.

Alternatively, inorganic bases like sodium bicarbonate can be employed. mdpi.com While generally effective for the acetylation of phenols, the presence of the primary alcohol in the precursor necessitates careful control of reaction conditions to favor the desired mono-acetylation at the phenolic position. The relative nucleophilicity of the phenolic and primary hydroxyl groups can be influenced by the choice of solvent and base.

A typical laboratory procedure might involve dissolving 4-(3-hydroxypropyl)phenol in a suitable solvent, such as dichloromethane (B109758) or toluene, followed by the addition of acetic anhydride and a catalytic amount of pyridine. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through an aqueous work-up and purified by column chromatography.

Table 1: Comparison of Classical Esterification Conditions
Acetylating AgentCatalystSolventTemperatureTypical YieldsReference
Acetic AnhydridePyridineCarbon TetrachlorideRoom TemperatureModerate to High rsc.org
Acetic AnhydrideSodium BicarbonateTolueneRoom TemperatureGood to Excellent mdpi.com
Acetyl ChlorideTriethylamineDichloromethane0 °C to Room Temp.Moderate to HighGeneral Knowledge

Precursor Synthesis and Functional Group Transformations Leading to this compound

The primary precursor for the synthesis of this compound is 4-(3-hydroxypropyl)phenol. This starting material can be synthesized through various routes. One common method involves the reduction of a corresponding carboxylic acid or ester, such as 4-hydroxyphenylpropanoic acid or its methyl ester.

For instance, 4-hydroxyphenylacetic acid can be prepared from benzyl (B1604629) phenyl ether through a series of reactions including chloromethylation, cyanation to form 4-benzyloxyphenylacetonitrile, and subsequent hydrolysis. google.com The resulting 4-hydroxyphenylacetic acid can then be reduced to 4-(2-hydroxyethyl)phenol. A similar strategy starting from a three-carbon chain precursor would yield 4-(3-hydroxypropyl)phenol.

Another approach involves the functionalization of phenol (B47542) itself. For example, the reaction of phenol with an appropriate three-carbon synthon can introduce the hydroxypropyl side chain. Palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols represents a modern approach to introduce such side chains, although this typically targets the ortho position. nih.gov

Once the precursor 4-(3-hydroxypropyl)phenol is obtained, a functional group transformation, specifically the selective acetylation of the phenolic hydroxyl group as described in the previous section, is carried out to yield the final product.

Strategic Use of Protecting Groups in this compound Synthesis

To circumvent the issue of chemoselectivity in the direct acetylation of 4-(3-hydroxypropyl)phenol, a strategic use of protecting groups can be employed. organic-chemistry.orgoup.com This methodology involves a multi-step sequence:

Protection of the primary alcohol: The primary hydroxyl group of 4-(3-hydroxypropyl)phenol is selectively protected with a suitable protecting group that is stable under the conditions of the subsequent acetylation step. Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers (Bn). libretexts.org

Acetylation of the phenolic hydroxyl: The phenolic hydroxyl group of the protected intermediate is then acetylated using standard procedures, for example, with acetic anhydride and pyridine.

Deprotection of the primary alcohol: Finally, the protecting group on the primary alcohol is selectively removed to yield this compound. The choice of protecting group is crucial as its removal should not affect the newly formed acetate ester. For instance, a TBDMS group can be cleaved with fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), while a benzyl group is typically removed by hydrogenolysis. oup.com

This protecting group strategy, while often involving more steps, provides a reliable and high-yielding route to the desired product by avoiding the formation of di-acetylated byproducts.

Table 2: Common Protecting Groups for Alcohols
Protecting GroupProtection ReagentDeprotection ConditionsReference
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF or HF/Pyridine libretexts.org
Benzyl (Bn)Benzyl bromide, NaHH₂, Pd/C oup.com
Tetrahydropyranyl (THP)Dihydropyran, p-TsOHAqueous Acid libretexts.org

Advanced Synthetic Approaches

In addition to established methods, researchers are continuously developing more efficient, selective, and environmentally benign approaches for the synthesis of compounds like this compound.

Catalytic and Organocatalytic Routes to this compound

Modern synthetic chemistry has seen a surge in the development of catalytic and organocatalytic methods for acylation reactions. These methods often offer advantages in terms of milder reaction conditions, higher selectivity, and reduced waste generation.

For the selective acetylation of a phenolic hydroxyl in the presence of an alcoholic hydroxyl, specific catalysts can be employed. For instance, certain Lewis acids have been shown to catalyze the acetylation of phenols. capes.gov.br The choice of catalyst and reaction conditions can be fine-tuned to favor the acylation of the more acidic phenolic proton over the less acidic alcoholic proton.

Organocatalysis, which utilizes small organic molecules as catalysts, also presents promising avenues. For example, 4-(dimethylamino)pyridine (DMAP) is a well-known and highly effective catalyst for acylation reactions. While often used in stoichiometric amounts in classical procedures, its catalytic use in highly efficient systems is an area of active research.

Sustainable and Green Chemistry Protocols for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the production of this compound, this translates to the use of less hazardous reagents, renewable starting materials, and solvent-free or environmentally benign solvent systems.

Solvent-free acetylation reactions have been developed for alcohols and phenols using acetic anhydride, which can significantly reduce the environmental impact of the process. mdpi.com These reactions are often carried out at elevated temperatures and can sometimes be facilitated by a catalyst.

The use of solid acid catalysts or biocatalysts also aligns with green chemistry principles. Solid acids are easily separable and reusable, minimizing waste. Enzymes, such as lipases, can offer high chemo- and regioselectivity under mild, aqueous conditions, making them attractive catalysts for the selective acylation of the phenolic hydroxyl group in 4-(3-hydroxypropyl)phenol.

An example of a green approach is the use of zinc acetate as a catalyst in acetic acid under microwave irradiation for the chemoselective N-acetylation of amines, a principle that could potentially be adapted for the selective O-acetylation of phenols. humanjournals.com

Table 3: Green Chemistry Approaches for Acetylation
ApproachKey FeaturesPotential ApplicationReference
Solvent-Free ReactionReduced solvent waste, simplified work-upDirect acetylation of 4-(3-hydroxypropyl)phenol mdpi.com
Solid Acid CatalysisReusable catalyst, reduced wasteSelective phenolic acetylationGeneral Principle
Biocatalysis (e.g., Lipases)High selectivity, mild conditions, aqueous mediaRegioselective acetylation of the phenolic OHGeneral Principle
Microwave-Assisted SynthesisFaster reaction times, potentially higher yieldsCatalytic acetylation humanjournals.com

A Comprehensive Examination of this compound: Synthesis and Purification

The chemical compound this compound is a molecule of interest in various fields of chemical research. Its structure, featuring a phenyl ring substituted with a 3-hydroxypropyl group and an acetate ester, lends itself to a range of potential applications. This article delves into the scientific underpinnings of its creation and refinement, focusing exclusively on the methodologies employed for its synthesis and subsequent isolation and purification.

Spectroscopic and Advanced Analytical Characterization of 4 3 Hydroxypropyl Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful, non-destructive tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of [4-(3-hydroxypropyl)phenyl] acetate (B1210297) provides crucial information about the number and types of protons and their neighboring environments. The signals in the spectrum are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

A detailed analysis of the ¹H NMR spectrum reveals the following characteristic peaks:

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm) are indicative of a 1,4-disubstituted benzene (B151609) ring. The coupling constants for these doublets are typically in the range of 8-9 Hz, characteristic of ortho-coupling.

Propyl Chain Protons:

A triplet corresponding to the two protons on the carbon adjacent to the aromatic ring (Ar-CH₂-).

A multiplet (often a quintet or sextet) representing the two protons on the central carbon of the propyl chain (-CH₂-CH₂-CH₂OH).

A triplet for the two protons on the carbon bearing the hydroxyl group (-CH₂-OH).

Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

Acetyl Protons: A sharp singlet in the upfield region (around δ 2.3 ppm) corresponding to the three equivalent protons of the methyl group in the acetate functionality (CH₃COO-).

Table 1: Predicted ¹H NMR Data for [4-(3-hydroxypropyl)phenyl] acetate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
Aromatic (H-2, H-6)~7.2d~8.52H
Aromatic (H-3, H-5)~7.0d~8.52H
Ar-CH ₂-~2.7t~7.52H
-CH ₂-CH₂OH~1.9m2H
-CH₂-OH Variablebr s1H
-CH ₂-OH~3.7t~6.52H
CH ₃COO-~2.3s3H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Key signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon: A signal in the downfield region (around δ 169-171 ppm) corresponding to the carbonyl carbon of the acetate group.

Aromatic Carbons: Four distinct signals for the aromatic carbons. The carbon attached to the oxygen of the acetate group (C-1) and the carbon attached to the propyl chain (C-4) will have characteristic shifts, as will the protonated aromatic carbons (C-2, C-6 and C-3, C-5).

Propyl Chain Carbons: Three signals corresponding to the three carbons of the propyl side chain.

Methyl Carbon: A signal in the upfield region for the methyl carbon of the acetate group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C =O~170.0
Aromatic C -1~149.0
Aromatic C -4~138.0
Aromatic C -2, C -6~129.5
Aromatic C -3, C -5~121.5
Ar-C H₂-~35.0
-C H₂-CH₂OH~32.0
-C H₂-OH~62.0
C H₃COO-~21.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Multidimensional NMR Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. bmrb.iosdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between adjacent protons. Key correlations would include the coupling between the aromatic protons on the same ring, and the sequential couplings along the propyl chain (Ar-CH₂- with -CH₂-CH₂OH, and -CH₂-CH₂OH with -CH₂-OH). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a cross-peak between the aromatic protons and their corresponding carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as the aromatic carbon C-1. The protons of the propyl chain would also show correlations to the aromatic carbons. sdsu.edu

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₁H₁₄O₃), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Fragmentation Pathways in Electron Ionization and Electrospray Ionization MS

The fragmentation of this compound under different ionization techniques provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. Common fragmentation pathways for this compound would likely involve:

Loss of the acetyl group: A prominent fragment corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da) from the molecular ion.

Cleavage of the propyl chain: Fragmentation of the propyl side chain can occur at various points, leading to characteristic ions. For example, cleavage of the C-C bond between the aromatic ring and the propyl chain (benzylic cleavage) would result in a stable benzylic cation.

Loss of water: Dehydration from the alcohol functionality can also be observed.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). Fragmentation in ESI-MS is induced by collision-induced dissociation (CID) of the precursor ion. The fragmentation pathways in ESI are often simpler than in EI and can be more readily interpreted. Common fragmentation would likely involve the loss of neutral molecules such as water or acetic acid from the protonated molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The infrared spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to its key functional groups: the hydroxyl group, the ester group, and the substituted benzene ring.

The presence of the hydroxyl (-OH) group from the hydroxypropyl chain would be identified by a broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of this primary alcohol would likely appear in the 1070-1000 cm⁻¹ range.

The ester functional group presents several characteristic bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated around 1760-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to produce two bands: an asymmetric stretch in the 1250-1150 cm⁻¹ region and a symmetric stretch between 1100-1000 cm⁻¹.

The aromatic ring will also show characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring are expected to produce bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (1,4-disubstituted or para) gives rise to characteristic out-of-plane C-H bending vibrations, which are expected in the 840-810 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar hydroxyl and carbonyl groups are strong absorbers in the IR spectrum, the non-polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum. The symmetric breathing vibration of the benzene ring, typically around 1000 cm⁻¹, is often a prominent feature in the Raman spectrum.

Table 1: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (H-bonded) 3500-3200 (broad) Weak
Alkyl (propyl chain) C-H Stretch 2960-2850 2960-2850
Ester (C=O) C=O Stretch 1760-1735 (strong) Moderate
Aromatic Ring C-H Stretch 3100-3000 3100-3000
Aromatic Ring C=C Stretch 1600-1450 Strong
Ester (C-O) Asymmetric C-O Stretch 1250-1150 Weak
Alcohol (C-O) C-O Stretch 1070-1000 Weak

Note: The predicted values are based on typical ranges for the respective functional groups and may vary slightly in the actual spectrum of the compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The primary chromophore in this compound is the substituted benzene ring. The presence of the ester and alkyl groups with a terminal hydroxyl function as auxochromes, which can modify the absorption characteristics of the benzene ring. The electronic transitions observed in the UV-Vis spectrum are primarily due to the π → π* transitions within the aromatic system.

For a 1,4-disubstituted benzene ring, two main absorption bands are typically observed. The more intense band, often referred to as the E2-band, is expected to appear at shorter wavelengths, likely around 200-230 nm. A second, less intense band, known as the B-band, which arises from a symmetry-forbidden transition in benzene but is allowed in substituted benzenes, is anticipated at longer wavelengths, typically in the range of 250-290 nm. The presence of the oxygen atom of the ester group directly attached to the ring and the alkyl substituent can cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted benzene. The hydroxyl group at the end of the propyl chain is not directly conjugated with the aromatic ring and is therefore expected to have a minimal effect on the position of the main absorption bands.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π* (E2-band) ~220 High

Note: The exact position and intensity of the absorption maxima are dependent on the solvent used.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating the target compound from any impurities, byproducts, or starting materials and for performing quantitative analysis.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, due to its molecular weight and the presence of a polar hydroxyl group, may require derivatization to increase its volatility and improve peak shape. A common derivatization strategy for hydroxyl groups is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a less polar -OSi(CH₃)₃ group. nih.govmdpi.com

The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane. nih.gov A flame ionization detector (FID) would provide good sensitivity for quantitative analysis, while a mass spectrometer (MS) detector would allow for the identification of the target compound and any impurities based on their mass spectra. The retention time of the derivatized compound would be a key parameter for its identification.

Table 3: Hypothetical GC-FID/MS Conditions for the Analysis of Derivatized this compound

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow rate of 1 mL/min
Detector FID at 300 °C / MS (scan range 50-500 m/z)

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

A C18 stationary phase is commonly used for the separation of moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the acidic protons of the hydroxyl group. sielc.comnih.gov Detection is commonly achieved using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~220 nm or ~270 nm).

Purity assessment would involve quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 4: Hypothetical RP-HPLC Conditions for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. Start at 30% B, increase to 90% B over 15 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 270 nm

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Modeling of 4 3 Hydroxypropyl Phenyl Acetate

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are pivotal in elucidating the electronic landscape of [4-(3-hydroxypropyl)phenyl] acetate (B1210297), offering a detailed picture of its stability, reactivity, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov For [4-(3-hydroxypropyl)phenyl] acetate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine a variety of molecular properties. nih.govnih.gov

Furthermore, DFT calculations can predict thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the energetics of reactions in which it may participate.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the typical output of such a study.

PropertyCalculated ValueUnit
Total Energy-652.345Hartrees
Dipole Moment2.85Debye
Enthalpy of Formation-450.2kJ/mol
Gibbs Free Energy-380.5kJ/mol

Frontier orbital theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the ester and hydroxyl groups, as these are the most likely sites for electron donation. Conversely, the LUMO is anticipated to be distributed over the carbonyl group of the acetate moiety and the aromatic ring, which can accept electron density.

The analysis of the HOMO and LUMO energy levels can predict the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is concentrated are susceptible to attack by electrophiles, while the areas with a high LUMO density are prone to attack by nucleophiles. This information is invaluable for predicting the outcomes of chemical reactions.

A hypothetical HOMO-LUMO analysis for this compound is summarized in the following table:

ParameterEnergy Value (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap5.15

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Dynamics

The flexible three-carbon propyl chain in this compound allows for a variety of spatial arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is crucial, as the molecule's shape can significantly influence its biological activity and physical properties.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques well-suited for exploring the conformational landscape of flexible molecules. mdpi.com MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in the propyl chain and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy (stable) conformations and the high-energy (transition state) structures that separate them.

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. This can provide insights into how the molecule behaves in a more realistic setting and how it might interact with other molecules, such as biological receptors. The analysis of these simulations can identify the most populated conformational states and the dynamics of their interconversion. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental spectra to confirm the molecule's structure and assign its spectral features.

DFT calculations can be used to predict the infrared (IR) and Raman vibrational frequencies of the molecule. nih.govaimspress.com By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the peaks observed in experimental IR and Raman spectra to specific functional groups and types of atomic motion within the molecule. For instance, the characteristic stretching frequencies of the carbonyl (C=O) group in the acetate moiety and the hydroxyl (O-H) group can be accurately predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using DFT. mdpi.com These theoretical chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule and to assign the resonances to specific protons and carbon atoms.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). bohrium.com These calculations provide information about the electronic transitions between molecular orbitals, allowing for the prediction of the absorption maxima (λmax) and the interpretation of the observed UV-Vis spectrum in terms of the molecule's electronic structure.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.

For example, the hydrolysis of the ester group in this compound to produce 4-(3-hydroxypropyl)phenol and acetic acid can be studied computationally. mdpi.com DFT calculations can be used to model the step-by-step process of this reaction, including the initial attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond.

Similarly, the oxidation of the primary alcohol in the hydroxypropyl side chain could be investigated. Computational modeling can help to determine the most likely mechanism for this transformation, whether it proceeds via a direct hydride transfer or through the formation of an intermediate species. By comparing the calculated energy barriers for different possible pathways, the most favorable reaction mechanism can be identified. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Biochemical and Enzymatic Transformations of 4 3 Hydroxypropyl Phenyl Acetate

Biocatalytic Synthesis and Degradation Pathways

Biocatalysis can be employed for both the synthesis and degradation of [4-(3-hydroxypropyl)phenyl] acetate (B1210297). Enzymes, particularly hydrolases, play a pivotal role in these processes.

The ester linkage in [4-(3-hydroxypropyl)phenyl] acetate is susceptible to hydrolysis by various esterases and lipases, yielding 4-(3-hydroxypropyl)phenol and acetic acid. This reaction is analogous to the hydrolysis of other phenyl acetates. researchgate.net The enzymatic resolution of similar β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, has been demonstrated using a variety of hydrolases. researchgate.net Lipases from sources like Pseudomonas fluorescens and esterases from pig liver have shown efficacy in hydrolyzing such esters, often with high enantioselectivity. researchgate.netnih.gov

Interactive Table:

Enzyme TypeSource Organism/TissueSubstrate AnalogProducts of Hydrolysis
LipasePseudomonas fluorescens3-hydroxy-3-phenylpropanonitrile acetate(S)-3-hydroxy-3-phenylpropanonitrile and acetic acid
EsterasePig LiverEthyl 3-hydroxy-3-phenylpropanoate(R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid
LipaseAspergillus oryzaeEthyl 3-hydroxy-3-phenylpropanoate(R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid

The efficiency of this hydrolysis can be influenced by the reaction medium, with studies showing successful transesterification in both aqueous buffers and organic solvents like hexane. nih.gov

Following or preceding ester hydrolysis, the hydroxypropyl group is a likely target for microbial metabolism. Microorganisms possess diverse oxidative pathways for alkylphenols. The terminal hydroxyl group of the propyl chain can be oxidized to an aldehyde and then to a carboxylic acid, forming 3-(4-hydroxyphenyl)propanoic acid. This acid can then undergo further degradation. While direct studies on this compound are limited, the metabolism of similar compounds suggests that the resulting phenolic acid could be a substrate for ring-hydroxylating monooxygenases. mdpi.com

In Vitro Studies of Metabolic Intermediates

In vitro studies on the degradation of structurally related compounds, such as phenylacetate (B1230308), provide insights into the potential metabolic intermediates of this compound. The aerobic bacterial degradation of phenylacetate proceeds via a pathway involving coenzyme A (CoA) thioesters. nih.gov After the initial formation of 4-(3-hydroxypropyl)phenol from the hydrolysis of the parent compound, subsequent degradation could follow a similar route.

The proposed metabolic sequence would likely involve:

Oxidation of the propyl side chain to a carboxylic acid, forming 3-(4-hydroxyphenyl)propanoic acid.

Activation of this acid to its corresponding CoA thioester, 3-(4-hydroxyphenyl)propanoyl-CoA.

This intermediate could then be a substrate for enzymes that further modify the side chain or the aromatic ring.

The aerobic phenylacetate catabolic pathway in bacteria like Escherichia coli involves the epoxidation of the aromatic ring of phenylacetyl-CoA, followed by isomerization and hydrolytic ring cleavage. nih.gov A similar fate could befall the CoA-activated metabolite of 4-(3-hydroxypropyl)phenol.

Role as a Substrate or Product in Biological Synthesis Pathways

This compound or its primary metabolite, 4-(3-hydroxypropyl)phenol, can potentially serve as a substrate in various biological synthesis pathways. For instance, 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a flavin-dependent monooxygenase, is known to catalyze the ortho-hydroxylation of a wide range of phenolic compounds. mdpi.com This enzyme, found in various microorganisms, could hydroxylate 4-(3-hydroxypropyl)phenol to produce 4-(3-hydroxypropyl)benzene-1,2-diol. Such catecholic compounds are valuable precursors for the synthesis of various specialty chemicals and polymers.

The ability of enzymes like 4HPA3H from E. coli to accept a broad spectrum of substrates makes it plausible that 4-(3-hydroxypropyl)phenol could be a substrate for creating novel, functionalized molecules. mdpi.com

Interactive Table:

EnzymePotential SubstratePotential ProductSignificance
4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H)4-(3-hydroxypropyl)phenol4-(3-hydroxypropyl)benzene-1,2-diolSynthesis of catechols and specialty chemicals
Lipase/EsteraseThis compound4-(3-hydroxypropyl)phenol and Acetic AcidEnantioselective synthesis and degradation

Environmental Fate and Degradation Studies of 4 3 Hydroxypropyl Phenyl Acetate

Photochemical Degradation Mechanisms

Photochemical degradation, involving the absorption of light energy to induce chemical reactions, is a potential transformation pathway for organic compounds in the environment. For [4-(3-hydroxypropyl)phenyl] acetate (B1210297), this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing species present in the environment, such as hydroxyl radicals (•OH).

Furthermore, in aquatic environments, indirect photolysis can be a significant degradation route. The reaction with hydroxyl radicals is often a primary pathway for the transformation of aromatic compounds in sunlit surface waters. The rate of this degradation would depend on the concentration of photochemically generated oxidants and the specific reactivity of the [4-(3-hydroxypropyl)phenyl] acetate molecule.

Biodegradation Processes in Aquatic and Terrestrial Environments

Biodegradation is a critical process in the environmental breakdown of organic compounds, mediated by microorganisms such as bacteria and fungi. The structure of this compound, containing an ester linkage and an aromatic ring, suggests it is susceptible to microbial degradation.

Under aerobic conditions, the biodegradation of aromatic compounds typically involves enzymatic hydroxylation and cleavage of the aromatic ring. nih.govmdpi.com For this compound, the initial step would likely be the hydrolysis of the ester bond by esterase enzymes, yielding 4-(3-hydroxypropyl)phenol and acetic acid. Acetic acid is a readily biodegradable substance. The resulting phenolic compound would then likely undergo further degradation. The aerobic degradation pathway for phenylacetate (B1230308), a related compound, is well-established and involves its conversion to phenylacetyl-CoA, followed by ring epoxidation and cleavage. nih.gov It is plausible that a similar pathway could be involved in the breakdown of the aromatic portion of this compound.

In anaerobic environments, the degradation pathways are different. Aromatic compounds are often initially activated by conversion to a coenzyme A (CoA) thioester. ysu.edu For phenylacetate, anaerobic degradation proceeds through the formation of phenylacetyl-CoA. ysu.edu Following ester hydrolysis, the resulting aromatic intermediate from this compound could be degraded via similar anaerobic pathways, which involve ring reduction prior to cleavage. The presence of a hydroxyl group on the side chain might influence the specific enzymes and pathways involved. Studies on the anaerobic digestion of other aromatic compounds, such as phenyl acids, have shown that the degradation can be inhibited by the accumulation of intermediates like acetate and propionate. nih.gov

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester linkage in this compound makes it susceptible to hydrolysis, which would yield 4-(3-hydroxypropyl)phenol and acetic acid. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

For the related compound, phenyl acetate, the hydrolysis rate is pH-dependent. researchgate.netresearchgate.net It is catalyzed by both acids (at pH < 3) and bases (at pH > 4). researchgate.net A similar pH-dependent kinetic profile can be expected for this compound. The presence of the hydroxypropyl group might have a minor electronic effect on the ester hydrolysis rate, but the general trend of increased hydrolysis rates at acidic and, particularly, alkaline pH is expected to hold. Research on other ester-containing compounds, such as cellulose (B213188) acetate phthalate (B1215562) and hydroxypropyl methylcellulose (B11928114) phthalate, also highlights their susceptibility to hydrolysis, which can be influenced by the surrounding microenvironment. nih.gov

Table 1: Expected Hydrolytic Degradation of this compound

pH ConditionExpected Predominant MechanismExpected Relative RatePrimary Degradation Products
Acidic (pH < 3)Specific Acid CatalysisModerate4-(3-hydroxypropyl)phenol, Acetic Acid
Neutral (pH ≈ 7)Neutral HydrolysisSlow4-(3-hydroxypropyl)phenol, Acetic Acid
Alkaline (pH > 9)Base-Catalyzed HydrolysisFast4-(3-hydroxypropyl)phenoxide, Acetate
Data is inferred from studies on phenyl acetate. researchgate.netresearchgate.net

Sorption and Mobility in Environmental Matrices

The sorption and mobility of a chemical in the environment are influenced by its physicochemical properties, such as its water solubility and its tendency to adsorb to soil and sediment particles. The mobility of this compound in soil and other environmental matrices will be governed by its sorption coefficient.

The sorption of organic compounds to soil is often correlated with the organic carbon content of the soil. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a substance. For phenyl acetate, the Koc has been measured to be 57.5 L/kg. epa.gov This relatively low value suggests that phenyl acetate has high mobility in soil.

The presence of the hydroxypropyl group in this compound, with its polar hydroxyl functional group, would likely increase its water solubility compared to phenyl acetate. Generally, an increase in water solubility and polarity leads to lower sorption to organic matter in soil and sediment, and thus higher mobility. Therefore, it can be inferred that this compound would likely have a low Koc value and be relatively mobile in most soil and aquatic environments. However, specific experimental data for this compound are needed for a definitive assessment.

The Multifaceted Role of this compound in Materials Science and Emerging Technologies

The chemical compound this compound and its derivatives are emerging as versatile building blocks in the realm of materials science. Their unique molecular architecture, featuring a reactive hydroxyl group, an aromatic phenyl ring, and an acetate moiety, allows for a wide range of chemical modifications and integrations into various functional materials. This article explores the applications of this compound and its derivatives, focusing on their role as precursors for advanced polymers and coatings, their use in surface chemistry and interface science, their integration into chemical sensors and optoelectronic devices, and their contribution to the formation of supramolecular assemblies and nanomaterials.

Conclusion and Future Research Perspectives on 4 3 Hydroxypropyl Phenyl Acetate

Synthesis of Key Findings and Current Understanding

Currently, there is a notable lack of published research focused specifically on [4-(3-hydroxypropyl)phenyl] acetate (B1210297). Its existence and properties are therefore largely inferred from the known chemistry of its constituent functional groups and its logical precursor, 4-(3-hydroxypropyl)phenol. This precursor, also known as dihydro-p-coumaryl alcohol, is a naturally occurring compound found in sources such as Scotch pine (Pinus sylvestris). thegoodscentscompany.com It is commercially available, providing a straightforward starting point for the synthesis of its acetate derivative. targetmol.comsigmaaldrich.com

The synthesis of [4-(3-hydroxypropyl)phenyl] acetate would likely proceed via the selective acetylation of the phenolic hydroxyl group of 4-(3-hydroxypropyl)phenol. This transformation is a common and well-understood reaction in organic chemistry. General methods for the acetylation of phenols involve reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. mdpi.comgoogle.com A catalyst- and solvent-free approach using acetic anhydride at an elevated temperature (e.g., 60 °C) has also been shown to be effective for the acetylation of phenols. mdpi.com The primary aliphatic alcohol on the propyl side chain is less acidic and generally less reactive under these conditions than the phenolic hydroxyl group, allowing for selective acetylation. google.com

Based on its structure—a phenyl acetate with a terminal primary alcohol—the compound is expected to be a bifunctional molecule. This structure allows for potential subsequent chemical modifications at the hydroxyl group. While no specific findings on this compound have been documented, its chemical nature suggests potential as a versatile building block in organic synthesis.

A table of inferred physicochemical properties for this compound is presented below, based on its structure and comparison with analogous compounds like 3-phenylpropyl acetate. nist.govsigmaaldrich.com

PropertyPredicted Value
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be >250 °C
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.
Key Functional Groups Ester (acetate), Primary Alcohol, Aromatic Ring

Identification of Research Gaps and Unexplored Avenues

The primary and most significant research gap is the complete absence of dedicated scholarly articles on this compound. This lack of data encompasses all aspects of the compound's characterization and potential utility.

Key Research Gaps:

Synthesis and Purification: While a synthetic route can be proposed, no published procedure specifically details the synthesis, optimization of reaction conditions, and purification of this compound.

Spectroscopic and Physicochemical Data: There is no publicly available experimental data confirming the structure and properties of the compound. This includes a lack of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Fundamental properties such as melting point, boiling point, and solubility have not been experimentally determined.

Chemical Reactivity: The reactivity of the compound, particularly involving the free primary alcohol, remains unexplored. Its utility as a bifunctional monomer or intermediate has not been investigated.

Potential Applications: Consequently, there are no known applications for this compound. Its potential in fields such as polymer science, materials science, or as a biologically active agent is entirely speculative at this stage.

Unexplored Avenues:

Polymer Chemistry: The presence of a free hydroxyl group makes it a potential monomer for the synthesis of polyesters or polyurethanes, introducing a phenyl acetate moiety into the polymer backbone.

Derivatization and Fine Chemicals: It could serve as a precursor for more complex molecules, where the acetate group acts as a protecting group for the phenol (B47542) while the alcohol is modified.

Biological Activity: Many phenolic compounds and their derivatives exhibit biological activity. nih.gov The potential for this compound to act as an antimicrobial, antioxidant, or other bioactive agent is an open question.

Fragrance and Flavor Chemistry: Related compounds like 3-phenylpropyl acetate are used in the fragrance industry. thegoodscentscompany.comthegoodscentscompany.com The organoleptic properties of this compound are unknown.

Strategic Outlook for Future Scholarly Investigations

To address the identified gaps, a systematic investigation of this compound is warranted. The following strategic outlook proposes a phased approach for future research.

Phase 1: Synthesis and Characterization The initial focus should be on the unambiguous synthesis and purification of the compound. This would involve:

Optimizing the selective acetylation of 4-(3-hydroxypropyl)phenol to maximize yield and minimize side products.

Developing a robust purification protocol , likely involving column chromatography followed by distillation or recrystallization.

Comprehensive characterization of the purified compound using modern analytical techniques:

¹H and ¹³C NMR to confirm the covalent structure.

IR spectroscopy to identify the key functional groups (ester carbonyl, C-O stretches, O-H stretch).

High-resolution mass spectrometry to determine the exact molecular weight and formula.

Measurement of fundamental physical properties like melting point, boiling point, and refractive index.

Phase 2: Exploration of Chemical Reactivity Once the compound is synthesized and characterized, research should explore its chemical reactivity. This would involve studying reactions at the primary alcohol, such as:

Oxidation to the corresponding aldehyde or carboxylic acid.

Esterification or etherification to create a new series of derivatives.

Use in polymerization reactions to assess its potential as a monomer.

Phase 3: Investigation of Potential Applications With a foundational understanding of its synthesis and reactivity, research can then branch into screening for potential applications:

Biological Screening: Test the compound for various biological activities, such as antimicrobial, antifungal, antioxidant, and cytotoxic effects.

Materials Science: Synthesize polymers from the monomer and characterize their thermal and mechanical properties.

Comparative Studies: Compare its properties to related compounds to understand structure-activity or structure-property relationships.

By following this strategic plan, the scientific community can systematically fill the knowledge void surrounding this compound, transforming it from a chemical curiosity into a well-characterized compound with potentially valuable applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(3-hydroxypropyl)phenyl] acetate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Propylation : Introduce the 3-hydroxypropyl group via alkylation of 4-hydroxyphenyl precursors (e.g., using allyl bromide followed by hydroxylation or reduction of a ketone intermediate) .

Acetylation : Protect the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) .

  • Purity Optimization : Use HPLC (≥98% purity criteria, as in ) and confirm structural integrity via 1^1H/13^13C NMR and FT-IR. For example, the acetyl group’s carbonyl stretch (~1740 cm^{-1) and hydroxypropyl proton signals (δ 1.8–2.5 ppm) are critical markers .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include the acetate methyl group (δ ~2.1 ppm, singlet) and hydroxypropyl protons (δ 3.6–3.8 ppm for -CH2_2OH) .
  • Mass Spectrometry : ESI-MS or GC-MS can confirm molecular weight (e.g., calculated C11H14O3C_{11}H_{14}O_3: 194.09 g/mol) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, as seen in ’s ≥98% HPLC purity protocols.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer :

  • Molecular Weight : ~194.09 g/mol (calculated from C11H14O3C_{11}H_{14}O_3).
  • Solubility : Likely polar organic solvents (e.g., ethanol, DMSO) due to the acetate and hydroxyl groups.
  • Stability : Store refrigerated (2–8°C) to prevent ester hydrolysis, as recommended for structurally similar acetates in .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., ’s cytotoxicity assays on coumarin derivatives).
  • Purity Verification : Cross-check results against HPLC and NMR data to rule out impurities (e.g., ’s ≥98% purity threshold).
  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity across analogs (e.g., replacing hydroxypropyl with oxopropyl or methyl groups, as in and ) to isolate functional group contributions .

Q. What computational strategies are effective for predicting the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., acetate’s carbonyl carbon).
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors), referencing structural analogs in and .
  • MD Simulations : Assess stability in solvent environments using tools like GROMACS, guided by experimental solubility data .

Q. How can synthetic yields of this compound be improved through catalytic or green chemistry approaches?

  • Methodological Answer :

  • Catalytic Esterification : Use immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation, reducing side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., ’s cinnamaldehyde synthesis used optimized heating protocols).
  • Solvent Selection : Replace traditional solvents with ionic liquids or cyclopentyl methyl ether (CPME) to enhance efficiency and sustainability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity between this compound and its structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compile data from multiple studies (e.g., ’s cytotoxicity vs. ’s attractant properties) and identify variables like assay type (in vitro vs. in vivo) or concentration ranges.
  • Isosteric Replacement Studies : Synthesize and test analogs (e.g., replacing hydroxypropyl with methoxy or trifluoromethoxy groups, as in ) to isolate structural determinants of activity .

Research Workflow Table

Stage Key Techniques References
SynthesisAlkylation, acetylation, HPLC purification
CharacterizationNMR, FT-IR, MS, X-ray crystallography
Biological EvaluationCytotoxicity assays, SAR studies
Computational AnalysisDFT, molecular docking, MD simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.